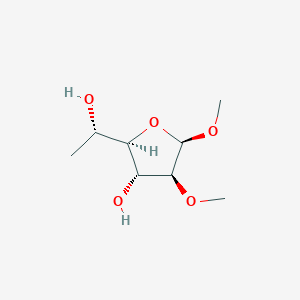

Methyl 2-O-methylfucofuranoside

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

131065-17-3 |

|---|---|

Molecular Formula |

C8H16O5 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[(1S)-1-hydroxyethyl]-4,5-dimethoxyoxolan-3-ol |

InChI |

InChI=1S/C8H16O5/c1-4(9)6-5(10)7(11-2)8(12-3)13-6/h4-10H,1-3H3/t4-,5+,6+,7-,8+/m0/s1 |

InChI Key |

OEWMAKHFJDSHSN-FMGWEMOISA-N |

SMILES |

CC(C1C(C(C(O1)OC)OC)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)OC)OC)O)O |

Canonical SMILES |

CC(C1C(C(C(O1)OC)OC)O)O |

Other CAS No. |

131065-17-3 |

Synonyms |

methyl 2-O-methyl-alpha-beta-L-fucofuranoside methyl 2-O-methylfucofuranoside methyl 2-O-methylfucofuranoside, beta-isomer MMFFS |

Origin of Product |

United States |

A Deep Dive into the Glycobiological Significance of Fucofuranosides

In the intricate world of glycobiology, fucosylated glycans play a pivotal role in a vast array of biological processes. Fucose, a deoxyhexose sugar, is a common terminal modification on N-glycans, O-glycans, and glycolipids in mammals. nih.gov These fucose-containing structures are integral to cell-cell recognition, immune responses, inflammation, and host-microbe interactions. nih.govontosight.ai For instance, the well-known ABO blood group antigens are defined by fucosylated glycans. nih.gov Furthermore, fucose modifications are crucial for developmental processes, such as sperm-egg binding and neural development. nih.gov

The Structural Edge of Methylated Carbohydrate Analogues in Biochemical Research

The introduction of methyl groups to carbohydrates, a process known as methylation, is a powerful tool in biochemical research. nih.gov This modification alters the chemical properties of the sugar, such as its solubility, stability, and hydrogen-bonding capacity. nih.gov In the context of biochemical research, methylated carbohydrate analogues serve as invaluable probes for studying carbohydrate-protein interactions. nih.gov By selectively methylating specific hydroxyl groups on a sugar, scientists can investigate which positions are critical for binding to lectins, antibodies, or enzymes.

The methylation at the 2-position of a fucofuranoside, as in Methyl 2-O-methylfucofuranoside, creates a structurally distinct analogue. nih.gov This modification can prevent the formation of hydrogen bonds at that position, allowing researchers to determine the importance of the 2-hydroxyl group in molecular recognition events. nih.gov Furthermore, methylation can protect the sugar from degradation by certain enzymes, such as fucosidases, making these analogues more stable probes for biological assays. nih.gov The unique structural features conferred by methylation provide a means to modulate the biological activity of carbohydrates, potentially leading to the development of enzyme inhibitors or antagonists for carbohydrate-binding proteins. nih.gov

Charting the Course: Academic Research on Methyl 2 O Methylfucofuranoside

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations on a carbohydrate scaffold, often minimizing the need for extensive protecting group strategies common in traditional organic synthesis. This approach aligns with the principles of green chemistry by utilizing biocatalysts that operate under mild conditions. researchgate.net

Biocatalytic Glycosylation: Enzymes such as glycosyltransferases and glycosidases are powerful tools for forming glycosidic bonds. In the context of furanosides, researchers have successfully utilized an arabinofuranosidase from Clostridium thermocellum (CtAraf 51) for biocatalytic processes. researchgate.net While initially used for galactofuranoconjugates, the principles are applicable to other furanosides. Protein engineering has been employed to enhance the capabilities of these enzymes. By creating mutants of CtAraf 51, scientists have achieved significant increases in transglycosylation yield and have altered the regioselectivity of the products formed. researchgate.net

Enzyme Engineering for Enhanced Yield and Regioselectivity

| Enzyme Variant | Key Improvement | Fold-Increase in Transglycosylation Yield | Significance |

|---|---|---|---|

| Wild-Type CtAraf51 | Base activity | 1x | Provides a starting point for biocatalytic synthesis. researchgate.net |

| Engineered Mutants | Enhanced transglycosylation | 2.3 to 3.8-fold | Demonstrates the power of protein engineering to create new biocatalysts with higher yield and altered regioselectivity for obtaining specific disaccharide motifs. researchgate.net |

Stereoselective Glycosylation Strategies for Fucofuranoside Formation

A primary challenge in carbohydrate synthesis is the precise control of the stereochemistry at the anomeric center to form either an α- or β-glycosidic linkage. nih.gov Stereoselective strategies are crucial for synthesizing biologically active oligosaccharides. nih.gov

Neighboring Group Participation: One robust strategy involves the use of a participating group at the C-2 position of the glycosyl donor. A (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety, for instance, can be installed at C-2. nih.gov During the glycosylation reaction, this group attacks the anomeric center from the β-face as it is activated, forming a quasi-stable, trans-decalin-like sulfonium (B1226848) ion intermediate. nih.gov This intermediate effectively shields the β-face, forcing the incoming glycosyl acceptor (alcohol) to attack from the α-face, resulting in the exclusive formation of the α-glycoside. nih.gov This method provides a general and reliable route to α-glycosides. nih.gov

Reagent-Controlled Stereoselectivity: An alternative to substrate control is reagent-controlled glycosylation, where the choice of activator and additives dictates the stereochemical outcome. This allows a single glycosyl donor to be used to synthesize either anomer. For example, a per-benzylated glucosyl imidate donor can be activated with different reagents to glycosylate primary and secondary alcohols stereoselectively. nih.gov The use of trimethylsilyl (B98337) iodide (TMSI) in the presence of a nucleophilic additive like triphenylphosphine (B44618) oxide can transform the imidate donor in situ into an anomeric iodide, which then reacts to favor a specific stereoisomer depending on the reaction conditions and the nature of the acceptor alcohol. nih.gov

Controlling Stereoselectivity with Additives

| Glycosyl Donor | Activator/Additive | Acceptor Type | Predominant Stereochemical Outcome |

|---|---|---|---|

| Per-benzylated Imidate Donor | Trimethylsilyltriflate (TMSOTf) / DMF | Secondary Alcohol | α-linkage nih.gov |

| Per-benzylated Imidate Donor | Trimethylsilyl iodide (TMSI) / Triphenylphosphine oxide | Primary Alcohol | α-linkage (cis-glucosylation) nih.gov |

Regioselective Methylation Techniques for Carbohydrate Modification

The selective methylation of a single hydroxyl group in a polyol system like a furanoside is a significant synthetic hurdle. rsc.orgrsc.org This structural modification is critical as it can profoundly influence the biological activity and physical properties of the molecule, such as hydrophobicity and conformational preference. rsc.orgnih.gov

The classical approach to achieving regioselectivity relies on a multi-step sequence of protection, methylation, and deprotection. acs.org For example, to achieve methylation at a specific position, all other hydroxyl groups must first be protected with chemical groups that are stable to the methylation conditions but can be removed later.

A Typical Regioselective Methylation Sequence (Example for 6-O-methylation)

| Step | Reagents | Purpose |

|---|---|---|

| 1. Selective Protection | e.g., Benzaldehyde, ZnCl₂ | Forms a 4,6-O-benzylidene acetal, protecting the C4 and C6 hydroxyls. |

| 2. Protection of Remaining Hydroxyls | e.g., Benzyl (B1604629) bromide, NaH | Protects the C2 and C3 hydroxyls as benzyl ethers. |

| 3. Regioselective Opening of Acetal | e.g., NaBH₃CN, HCl | Reductively opens the benzylidene ring to expose the C6 hydroxyl while leaving a benzyl ether at C4. |

| 4. Methylation | Methyl iodide, NaH | The free C6 hydroxyl is methylated. acs.org |

| 5. Deprotection | H₂, Pd/C | Removes all benzyl and benzylidene protecting groups to yield the 6-O-methylated product. acs.org |

While effective, these protection-deprotection schemes can be lengthy. Consequently, there is a strong drive to develop catalytic methods for the direct, site-selective modification of unprotected carbohydrates. rsc.orgsemanticscholar.org Novel organocatalytic and transition-metal-catalyzed systems are being explored to achieve regioselective acylation, silylation, and eventually, methylation with fewer synthetic steps. semanticscholar.org

Design and Synthesis of this compound Analogs and Probes

The synthesis of analogs and molecular probes of a target compound is essential for studying its biological function, identifying molecular targets, and exploring structure-activity relationships (SAR). nih.govresearchgate.net

Synthesis of Analogs: Analogs of this compound can be designed by modifying various parts of the molecule, such as the aglycone (the non-sugar portion), the configuration of the hydroxyl groups, or by replacing the methyl ethers with other functional groups. For instance, following the logic used in the synthesis of furanonucleosides, analogs could be created to probe anti-tumor or anti-viral activities. nih.gov The synthesis of these analogs would follow established glycosylation and modification pathways, with the goal of correlating specific structural changes to changes in biological effect. nih.gov

Design of Molecular Probes: Molecular probes are analogs that contain a reporter tag, such as a biotin (B1667282) molecule, a fluorophore, or a clickable alkyne group. researchgate.net These probes are designed to covalently bind to or interact strongly with their biological targets, allowing for subsequent detection, isolation, and identification of the target protein or enzyme. researchgate.netpurdue.edu

The synthesis of a probe typically involves a multi-step organic synthesis to build a linker and attach the tag to the core carbohydrate structure without compromising its ability to be recognized by its target. For example, a biotinylated probe can be synthesized by first creating a derivative of the parent molecule with a suitable functional group (e.g., an amine or carboxylic acid). This derivative is then coupled to biotin using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net Such probes are invaluable tools for chemical biology, enabling the discovery of the cellular machinery with which a carbohydrate like this compound interacts. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including complex carbohydrates like this compound. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and three-dimensional structure can be established.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, which is affected by neighboring atoms and functional groups. For this compound, distinct signals are expected for the anomeric proton, the protons on the furanose ring, the methyl protons of the two methoxy (B1213986) groups, and the protons of the hydroxyethyl (B10761427) side chain.

The electronegativity of the oxygen atoms in the furanose ring and the methoxy groups causes the adjacent protons to be deshielded, resulting in downfield chemical shifts. libretexts.orglibretexts.org Protons on carbons bonded to oxygen typically resonate in the range of 3.3 to 4.5 ppm. The anomeric proton (H-1), being attached to a carbon linked to two oxygen atoms, is expected to appear at a lower field compared to the other ring protons. The methyl protons of the methoxy groups (O-CH₃) would appear as sharp singlets, likely in the range of 3.3 to 3.6 ppm. The methyl protons of the 6-deoxy group (C-6) would appear at a higher field, typically around 1.2 ppm, due to being attached to a carbon that is less influenced by electronegative atoms. libretexts.org

Predicted ¹H NMR Data for this compound (Data is based on computational predictions and may vary from experimental values)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-1 | 4.8 - 5.1 |

| H-2 | 3.8 - 4.1 |

| H-3 | 4.0 - 4.3 |

| H-4 | 3.9 - 4.2 |

| H-5 | 3.7 - 4.0 |

| H-6 (CH₃) | 1.1 - 1.3 |

| 1-OCH₃ | 3.3 - 3.5 |

| 2-OCH₃ | 3.4 - 3.6 |

Note: The exact chemical shifts can be influenced by the solvent, temperature, and the specific anomer (α or β).

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In this compound, eight distinct signals are expected, corresponding to the six carbons of the fucofuranoside ring and the two carbons of the methoxy groups.

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment. libretexts.org Carbons bonded to electronegative oxygen atoms are significantly deshielded and appear at lower fields (higher ppm values). libretexts.org The anomeric carbon (C-1) is particularly deshielded due to its attachment to two oxygen atoms and typically resonates in the range of 100-110 ppm. Carbons bearing hydroxyl or methoxy groups (C-2, C-3, C-4, C-5) are expected in the 70-90 ppm region. The carbons of the two methoxy groups will appear in the 55-60 ppm range. The methyl carbon of the 6-deoxy group (C-6) will be the most shielded, appearing at a much higher field, typically around 15-20 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound (Data is based on computational predictions and may vary from experimental values)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 105 - 109 |

| C-2 | 85 - 89 |

| C-3 | 75 - 79 |

| C-4 | 80 - 84 |

| C-5 | 70 - 74 |

| C-6 (CH₃) | 15 - 20 |

| 1-OCH₃ | 56 - 59 |

| 2-OCH₃ | 57 - 60 |

Note: The assignments are predictive and would require 2D NMR for definitive confirmation.

While one-dimensional NMR provides essential data, complex molecules like this compound often exhibit overlapping signals, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are instrumental in overcoming these challenges by correlating different nuclei through their bonding networks.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is invaluable for tracing the proton connectivity within the furanose ring and the side chain, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J coupling). It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of which proton is attached to which carbon. libretexts.org

Together, these 2D NMR techniques provide a robust method for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz

For this compound, the IR spectrum is expected to show several characteristic absorption bands:

O-H Stretching: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group on the furanose ring. libretexts.org The broadness of this peak is a result of hydrogen bonding.

C-H Stretching: Strong absorption bands are anticipated in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds in the furanose ring and the methyl groups. libretexts.org

C-O Stretching: The spectrum will also feature strong C-O stretching bands, which are characteristic of alcohols and ethers. These typically appear in the fingerprint region, between 1260 cm⁻¹ and 1000 cm⁻¹. The specific positions of these bands can provide information about the nature of the C-O bonds (e.g., C-O-H vs. C-O-C). libretexts.orghmdb.ca

C-H Bending: Absorptions corresponding to C-H bending vibrations (scissoring, rocking, and wagging) are expected in the 1470-1350 cm⁻¹ region. libretexts.org

The absence of strong signals around 1700 cm⁻¹ (C=O stretch) or 1650 cm⁻¹ (C=C stretch) would confirm the absence of carbonyl and alkene functionalities, respectively.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₆O₅), the calculated monoisotopic mass is 192.0998 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 192. However, for alcohols and glycosides, the molecular ion peak is often weak or absent due to rapid fragmentation. libretexts.org

The fragmentation of glycosides in MS is well-characterized and typically involves two main pathways: researchgate.net

Cleavage of the Glycosidic Bond: This involves the breaking of the bond between the anomeric carbon (C-1) and the glycosidic oxygen. This would lead to the loss of the methoxy group (-OCH₃, 31 Da), resulting in a fragment ion at m/z 161.

Fragmentation of the Furanose Ring: The sugar ring can undergo a series of cleavage reactions. Common fragmentations include the loss of water (H₂O, 18 Da) from the molecular ion or subsequent fragment ions. Cross-ring cleavages are also common, leading to characteristic fragment ions that can help in identifying the sugar moiety. nih.gov

Other expected fragment ions would arise from the loss of other small molecules, such as formaldehyde (B43269) (CH₂O, 30 Da) or methanol (B129727) (CH₃OH, 32 Da), from the ring structure. The analysis of these fragmentation patterns provides strong evidence for the confirmation of the molecular structure. researchgate.net A mass spectrum for the related compound, Methyl 2-O-methylfucopyranoside, is available in the MassBank database (Accession: JP004536), which can provide further insight into expected fragmentation. massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. This technique is most effective for compounds containing chromophores, which are structural features with π-electrons or non-bonding electrons that can undergo these transitions.

This compound is a saturated molecule, lacking conjugated π-systems or carbonyl groups. The electrons present are primarily in sigma (σ) bonds and non-bonding (n) orbitals on the oxygen atoms. The possible electronic transitions are σ → σ* and n → σ*. nih.gov

σ → σ transitions:* These transitions involve exciting an electron from a sigma bonding orbital to an antibonding sigma orbital. This requires a large amount of energy, and the absorption bands typically occur in the far-UV region (below 200 nm).

n → σ transitions:* These involve promoting a non-bonding electron from an oxygen atom to an antibonding sigma orbital. These transitions also require high energy and their absorption maxima are usually found in the far-UV region, below 200 nm.

Therefore, this compound is not expected to exhibit any significant absorbance in the standard UV-Vis range of 200-800 nm. Its UV-Vis spectrum would be essentially transparent in this region, which is characteristic of saturated alcohols and ethers that lack chromophores.

X-ray Crystallographic Analysis for Three-Dimensional Structural Characterization

Despite its importance for a complete structural elucidation, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that no crystal structure for this compound has been reported to date. Consequently, experimental data on its solid-state conformation, such as unit cell parameters, space group, and atomic coordinates, are not available. The lack of a crystal structure precludes a detailed discussion of its solid-state packing and hydrogen-bonding networks based on experimental evidence. Future crystallographic studies would be invaluable in providing a definitive solid-state structure and for validating computational models.

Density Functional Theory (DFT) and Other Computational Modeling Approaches for Spectroscopic Correlation and Molecular Properties

In the absence of experimental X-ray crystallographic data, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the three-dimensional structure, conformational preferences, and spectroscopic properties of this compound. DFT calculations, often complemented by other methods like Møller-Plesset perturbation theory (MP2), allow for the exploration of the potential energy surface and the prediction of various molecular properties that can be correlated with experimental spectroscopic data. nih.gov

The conformational landscape of furanoside rings is known to be complex and flexible, in contrast to the more rigid pyranoside rings. nih.gov For this compound, the furanose ring can adopt various envelope (E) and twist (T) conformations. Computational methods are employed to determine the relative energies of these conformers and to identify the most stable, low-energy structures. The choice of DFT functional and basis set is critical for obtaining accurate results. For carbohydrate systems, hybrid functionals such as B3LYP and PBE0, often paired with basis sets like 6-31G(d,p) or the more extensive def2-TZVP, have been shown to provide a good balance of accuracy and computational cost. researchgate.netnih.gov Dispersion corrections are also important to properly account for non-covalent interactions. researchgate.net

A key application of DFT in the study of this compound is the prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. mdpi.com By calculating the isotropic magnetic shielding constants for each nucleus in the optimized geometry of the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values can then be compared with experimental NMR data to aid in the assignment of signals and to validate the computed conformations. The accuracy of these predictions can be further enhanced by considering solvent effects, for example, through the use of the Polarizable Continuum Model (PCM).

The general workflow for a computational study of this compound would involve:

Conformational Search: Identifying all possible low-energy conformers of the furanose ring and considering the rotation of the aglycone and the side chain.

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set to find the local energy minima.

Energy Calculation: Determining the relative energies of the conformers to predict their populations at a given temperature.

Spectroscopic Prediction: Calculating NMR chemical shifts (¹H and ¹³C) for the most stable conformers using the GIAO method.

Below are illustrative tables representing the type of data that would be generated from such a computational analysis.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT

| Conformer | Relative Energy (kcal/mol) |

| ³E | 0.00 |

| E₄ | 0.85 |

| ³T₂ | 1.20 |

| ₂E | 1.95 |

Note: The data in this table is hypothetical and serves as an example of the output from DFT calculations. The conformers are named according to standard carbohydrate nomenclature.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO-DFT) |

| C-1 | 108.2 | 107.9 |

| C-2 | 85.1 | 84.5 |

| C-3 | 78.5 | 77.9 |

| C-4 | 82.3 | 81.8 |

| C-5 | 71.4 | 70.9 |

| C-6 | 16.9 | 16.5 |

| OMe-1 | 55.8 | 55.2 |

| OMe-2 | 58.1 | 57.6 |

Note: The data in this table is for illustrative purposes. The calculated values are hypothetical examples derived from a GIAO-DFT calculation.

Such computational studies, when correlated with experimental NMR and other spectroscopic data, provide a detailed picture of the conformational preferences and electronic structure of this compound, offering insights that are currently unavailable from experimental solid-state methods.

Elucidation of Biological Recognition and Enzymatic Mechanisms Involving Methyl 2 O Methylfucofuranoside

Studies on Carbohydrate-Protein Interactions and Binding Affinity

The unique structure of Methyl 2-O-methylfucofuranoside allows it to serve as a specific ligand or modulator in studies of carbohydrate-binding proteins, such as lectins. These interactions are central to a wide array of biological functions. ontosight.ai

Role in Cell Adhesion and Receptor Ligand Recognition

Carbohydrate-protein interactions are critical for the initial contact and adhesion between cells and between cells and the extracellular matrix. ontosight.ainih.gov this compound and its analogs are used in research to understand these precise recognition events. ontosight.ai For instance, the recognition of specific sugar structures by cellular receptors (lectins) is a key step in cell migration and tissue formation. nih.gov

The modification of the fucose molecule, as seen in this compound, can influence its binding to protein receptors. ontosight.ai Studies with similar modified sugars, like methyl 2-O-methyl-L-selenofucopyranoside, have shown their utility as specific ligands for lectins, such as tectonin-2, which require O-alkylation for carbohydrate recognition. nih.gov By presenting a modified fucose structure, these compounds help researchers probe the binding pockets of receptors and understand the molecular details of ligand recognition that govern cell adhesion. nih.govnih.gov

Immunomodulatory Activities and Interactions with Immune Receptors

The immune system relies heavily on carbohydrate recognition to distinguish between self and non-self. frontiersin.org this compound is of interest for its potential to modulate immune cell functions and for studying interactions with immune receptors. ontosight.ai Fucosylated glycans and the enzymes that process them, fucosidases, are involved in various immune processes, including the regulation of macrophage behavior. nih.gov For example, the fucosidase FUCA1 has been linked to M2 macrophage infiltration in certain cancers. nih.gov

As a modified fucose derivative, this compound can be used to investigate the binding specificity of pattern recognition receptors (PRRs) on immune cells. ontosight.aifrontiersin.org These receptors, which include C-type lectins, recognize specific pathogen-associated molecular patterns (PAMPs), often composed of carbohydrates, to initiate an immune response. frontiersin.org Studying the interaction of synthetic sugars like this compound with these receptors helps to clarify the structural requirements for immune activation or modulation.

Involvement in Pathogen Recognition and Host-Pathogen Interactions

Many pathogens exploit host cell surface carbohydrates for adhesion and entry. nih.gov The ability of compounds like this compound to act as decoys for pathogens makes them valuable tools in studying microbial pathogenesis. ontosight.ai Pathogens often use lectins to bind to specific sugars on the host cell's glycocalyx; for example, the bacterium Helicobacter pylori requires a host fucosidase for effective adhesion. nih.govnih.gov

By mimicking a component of the host's carbohydrate signature, this compound can be used to study the recognition mechanisms of pathogens. ontosight.ai These studies are crucial for understanding the first steps of infection and can inform the development of anti-adhesive agents that block the pathogen's ability to bind to host cells. nih.gov The interaction is a key aspect of the broader host-pathogen relationship, where molecular communication dictates the outcome of infection. nih.govnih.gov

Kinetic and Mechanistic Studies of Glycosidase and Glycosyltransferase Interactions

This compound is a key substrate for analyzing the kinetics and mechanisms of enzymes that metabolize carbohydrates, particularly those that act on fucose. ontosight.ai

Inhibition and Substrate Specificity for Fucosidases

The methylation at the 2-O-position makes this compound a highly specific substrate for certain fucosidases. A notable example is the 2-O-methyl-α-L-fucosidase from the glycoside hydrolase family 139 (GH139), BT0984. nih.gov This enzyme specifically cleaves α1,2-linked 2-O-methyl-L-fucose (MeFuc) residues from complex polysaccharides like rhamnogalacturonan-II (RG-II). nih.gov

Kinetic studies demonstrate the critical role of the 2-O-methyl group for enzyme recognition and activity. The BT0984 enzyme shows no activity on a generic substrate like 4-nitrophenyl α-L-fucoside but is active on 4-nitrophenyl 2-O-methyl-α-L-fucoside, highlighting that the methyl group is essential for activity with aryl substrates. nih.gov

| Substrate | Enzyme Activity | Reference |

|---|---|---|

| 4-nitrophenyl α-L-fucoside (4NP-Fuc) | No activity | nih.gov |

| 4-nitrophenyl 2-O-methyl-α-L-fucoside (4NP-MeFuc) | Activity observed | nih.gov |

| Oligosaccharide terminating in MeFuc (Δ0984 oligo) | High activity | nih.gov |

This specificity contrasts with other fucosidases, such as FgFCO1 from Fusarium graminearum (a GH29 family enzyme), which prefers α1,2-fucosyl linkages but displays minimal activity with p-nitrophenyl fucoside. nih.gov The study of such specific enzyme-substrate interactions is crucial for classifying enzyme function and understanding their biological roles.

Enzymatic Hydrolysis and Biosynthesis Pathways

Studies using substrates like this compound provide deep insight into the catalytic mechanisms of glycoside hydrolases. The GH139 enzyme BT0984, for example, cleaves the 2-O-methyl-α-fucoside linkage with an inversion of stereochemistry. nih.gov This indicates a single-displacement catalytic mechanism. nih.gov

The proposed mechanism for BT0984 involves two key glutamic acid residues. One residue is thought to act as a general base, activating a nucleophilic water molecule, while another residue (E561) provides general acid assistance by protonating the glycosidic oxygen, which facilitates the cleavage of the bond. nih.gov It is hypothesized that the O2 methyl group of the fucose substrate plays a direct role in this mechanism, possibly by stabilizing the position of the catalytic glutamic acid (E561) or modulating its pKa to enhance its proton-donating capability. nih.gov

While this compound itself is a synthetic compound, it serves as a tool to study the enzymatic hydrolysis of naturally occurring fucosylated structures. ontosight.ai The enzymes that hydrolyze these structures, fucosidases, and the enzymes that build them, fucosyltransferases, employ complex mechanisms. nih.govnih.gov Glycosyltransferases, for instance, typically use one of two main folds (GT-A or GT-B) and can have inverting or retaining mechanisms to create the glycosidic bonds that fucosidases later cleave. nih.govnih.gov Understanding the hydrolysis of specific substrates like this compound provides a clearer picture of the catabolic side of these pathways. nih.gov

While research into the specific biological roles of many complex carbohydrates is an expanding field, detailed studies on the direct involvement of this compound in the modulation and regulation of glycosylation pathways are not extensively documented in publicly available scientific literature. Glycosylation is a critical and highly complex post-translational modification that impacts a vast array of biological processes. The enzymes that mediate these pathways, such as glycosyltransferases and glycosidases, exhibit a high degree of specificity for their substrates.

The introduction of a methyl group at the 2-O position of a fucofuranoside derivative creates a unique chemical entity. This modification would theoretically influence its interaction with the active sites of enzymes involved in fucose metabolism and the assembly of fucose-containing glycans. However, without specific research data, any discussion on its modulatory or regulatory effects remains speculative.

For a compound like this compound to modulate glycosylation pathways, it could potentially act in several ways:

As a competitive inhibitor: It might bind to the active site of a fucosidase or a fucosyltransferase, preventing the binding of the natural substrate. The methylation at the 2-O position could enhance or diminish its binding affinity compared to unsubstituted fucose or fucosides.

As an allosteric modulator: It could bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.

As a metabolic precursor or intermediate: It is conceivable, though less likely without dedicated metabolic pathways, that it could be processed by cellular machinery and incorporated into glycan structures, thereby altering their final composition and function.

Given the current lack of specific research findings on the glycosylation pathway modulation and regulation by this compound, no data tables can be generated at this time.

Applications and Advanced Research Paradigms in Methyl 2 O Methylfucofuranoside Chemistry and Biology

Development of Glycomimetic Agents and Biochemical Probes

Methyl 2-O-methylfucofuranoside and its related analogues are subjects of significant interest in the field of glycobiology for their potential as glycomimetic agents and biochemical probes. ontosight.ai Glycomimetics are molecules designed to imitate the structure and function of natural carbohydrates, and they play a crucial role in studying complex biological systems. The unique structure of this compound, with its methyl group at the 2-hydroxyl position of the fucofuranoside moiety, alters its chemical properties, such as stability and solubility, and influences its interactions with biological molecules. ontosight.ai

These compounds are valuable tools for investigating carbohydrate-protein interactions, which are fundamental to numerous biological processes like immune responses, cell adhesion, and microbial pathogenesis. ontosight.ai By serving as either substrates or inhibitors for carbohydrate-metabolizing enzymes like fucosidases, they allow researchers to probe the function of these enzymes. ontosight.ai Furthermore, their capacity to act as decoys for pathogens or to modulate the functions of immune cells makes them promising candidates for the development of new therapeutic agents. ontosight.ai The development of such chemical tools is essential for dissecting the roles of glycans in the intricate communication between host and bacterial cells, which can either lead to a symbiotic relationship or to disease. nih.gov

| Application Area | Role of this compound Analogues | Biological Process Investigated |

| Enzyme Studies | Substrates or Inhibitors | Carbohydrate Metabolism (e.g., Fucosidases) |

| Immunology | Modulation of Immune Cell Functions | Immune Response |

| Infectious Disease | Decoys for Pathogens | Microbial Pathogenesis & Adhesion |

| Cell Biology | Probes for Interactions | Cell-to-Cell Adhesion |

Contributions to Synthetic Glycoconjugate Design and Glycoengineering

The synthetic nature of this compound is central to its application in glycoconjugate design and glycoengineering. ontosight.ai Glycoengineering involves the deliberate modification of glycosylation to improve the properties of therapeutic proteins. nih.gov Synthetic glycans, like this compound, provide a defined and reproducible source of carbohydrate structures for creating glycoconjugates, which are molecules where a glycan is attached to a protein or lipid.

The creation of synthetic glycoconjugates is a vital strategy in modern vaccine development. nih.gov Many carbohydrates, particularly those on the surface of bacteria or cancer cells, are poor at stimulating a strong immune response. nih.gov By conjugating these synthetic glycans to a carrier protein, it is possible to elicit a more robust, T-cell-dependent immune response, leading to the production of high-affinity antibodies and immunological memory. nih.gov The precise structure of synthetic oligosaccharides is critical, as even small changes can affect their ability to mimic natural antigens and be recognized by the immune system. nih.gov The use of well-defined synthetic components like this compound and its derivatives allows for the systematic optimization of glycoconjugate vaccines, ensuring consistency and improved efficacy. nih.govnih.gov

Investigations into Cellular Signaling and Glycan-Mediated Communication

This compound serves as a valuable research tool for exploring the complex world of cellular signaling and glycan-mediated communication. ontosight.ai Glycans on the cell surface are key players in the dialogue between cells, and between host cells and microbes. nih.gov The specific interactions of these sugars with proteins (lectins) trigger signaling cascades that regulate a wide array of physiological and pathological events.

The study of carbohydrate-protein interactions, facilitated by synthetic compounds like this compound, is crucial for understanding these communication pathways. ontosight.ai These interactions are central to processes such as the host's recognition of bacterial cells, the evasion of the host immune system by pathogens, and the maintenance of symbiotic relationships. nih.gov By using synthetic probes that can mimic or block these interactions, researchers can decipher the specific roles of different glycan structures in cellular signaling events. ontosight.ainih.gov This knowledge is fundamental for developing strategies to disrupt host-pathogen interactions in infectious diseases or to modulate cellular communication in other therapeutic contexts. ontosight.ai

Bioactivity of Methylated Fucofuranoside Derivatives

The methylation of fucofuranoside derivatives can impart significant biological activity, making these compounds interesting for biomedical research and therapeutic development. ontosight.ai The modification of the furanose ring through methylation alters the molecule's interaction with biological systems compared to its unmethylated precursor. ontosight.ai This structural change can influence the compound's ability to modulate immune cell functions, highlighting its potential as a therapeutic agent. ontosight.ai

While research on the specific bioactivity of this compound is focused, broader studies on furan (B31954) derivatives have shown a wide range of biological activities. For instance, various synthetic furan derivatives have been investigated for their cytotoxic effects against cancer cell lines and their antibacterial properties against pathogenic bacteria. researchgate.netorientjchem.org One study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives found that an amine derivative exhibited the most potent activity against the HeLa cancer cell line. researchgate.netorientjchem.org Although these compounds are structurally different from this compound, the findings underscore the potential of the furan scaffold as a basis for developing bioactive molecules. The methylation pattern, in particular, is a key determinant of a derivative's biological profile and its potential applications in medicine. ontosight.ai

Emerging Research Frontiers and Future Perspectives for Methyl 2 O Methylfucofuranoside

Integration with High-Throughput Glycomics and Glycoproteomics Methodologies

Glycomics and glycoproteomics aim to identify the complete set of glycans (the glycome) and glycosylated proteins in a given cell or organism. nih.govnih.gov This endeavor necessitates robust, sensitive, and high-throughput analytical technologies capable of processing hundreds or thousands of samples efficiently. nih.govresearchgate.net Current high-throughput workflows typically involve the enzymatic release of glycans from glycoproteins, fluorescent labeling of the released glycans, followed by separation and analysis using techniques like liquid chromatography (LC) or capillary electrophoresis (CE) coupled to mass spectrometry (MS). researchgate.net

The integration of well-characterized synthetic standards is a critical component of these large-scale studies. Methyl 2-O-methylfucofuranoside is ideally suited to serve as such a standard in high-throughput fucosylation analysis. Its defined chemical structure and molecular weight can provide several advantages:

Quality Control: It can be used as an internal standard to monitor the efficiency and reproducibility of sample preparation, labeling, and analytical runs across different batches and instruments. nih.gov

Retention Time Calibration: In chromatographic and electrophoretic separations, it can serve as a retention time marker, aiding in the accurate identification of other fucosylated compounds in complex biological mixtures.

Quantification: It can be used to build calibration curves for the absolute quantification of furanose-form fucosides, a class of structures that are often difficult to analyze.

The complexity of glycomic data, with its inherent microheterogeneity (multiple different glycans on a single site), presents a significant bottleneck in analysis. nih.gov By incorporating this compound into high-throughput workflows, researchers can improve data quality and confidence, facilitating more accurate correlations between changes in fucosylation and different disease states or biological conditions.

Development of Novel Analytical Tools for Fucofuranoside Profiling

While current glycomics technologies are powerful, there is a continuous need for novel analytical tools with enhanced specificity and sensitivity, particularly for less common glycan isomers like fucofuranosides. The development of such tools often relies on the availability of pure, well-defined synthetic compounds for testing and validation.

This compound can act as a foundational molecule for developing new profiling technologies. For instance, it could be used to:

Develop Specific Antibodies or Lectins: The compound could be conjugated to carrier proteins to generate antibodies that specifically recognize the fucofuranoside ring structure, enabling the development of immunoassays or affinity chromatography columns for enriching these types of sugars from complex mixtures.

Design Fucosidase-Specific Probes: By attaching a reporter tag (like a fluorophore or biotin) to this compound, researchers could create activity-based probes to identify and characterize fucosidases that specifically process furanose-form substrates.

Validate Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as tandem MS (MS/MS), provide detailed structural information. The fragmentation pattern of a pure standard like this compound can be meticulously characterized and entered into spectral libraries, improving the confidence of identification of similar structures in unknown samples.

The creation of these specialized tools would move the field beyond general glycan profiling to a more targeted analysis of fucofuranosides, potentially revealing unique biological functions that are currently overlooked.

Exploration of Uncharted Biological Roles in Complex Systems

Fucosylated glycans are integral to a wide array of biological processes in mammals. nih.gov They are key components of the ABO blood group antigens, mediate immune responses, and are essential for developmental processes like fertilization and neural development. nih.govnih.gov Alterations in fucosylation are well-established biomarkers for certain cancers. nih.gov Given this broad importance, it is highly probable that specific fucosylated structures, including fucofuranosides, have distinct and as-yet-undiscovered roles.

This compound serves as an excellent chemical probe to begin exploring these uncharted territories. As a small, cell-permeable molecule, it could be introduced into cellular or organismal models to:

Probe Enzyme Specificity: It can be used as a substrate or inhibitor in enzymatic assays to study fucosyltransferases and fucosidases, the enzymes responsible for adding and removing fucose from glycans. researchgate.net This can help determine if certain enzymes have a preference for the furanose form of fucose.

Modulate Biological Pathways: By potentially competing with natural fucosylated ligands, the compound could be used to disrupt fucose-dependent recognition events, such as those involved in cell-to-cell communication or pathogen binding. researchgate.net

Investigate Host-Microbe Interactions: Gut bacteria utilize host-derived fucose as a nutrient source, a process mediated by bacterial fucosidases. nih.gov this compound could be used to study the specificity of these microbial enzymes and potentially modulate the composition of the gut microbiome. nih.gov

The insights gained from these experiments could link the fucofuranoside structure to specific physiological or pathological outcomes, opening new avenues for research.

Table 1: Established Biological Roles of Fucosylated Glycans

| Biological Process | Description of Fucose Involvement | Reference(s) |

|---|---|---|

| Blood Group Antigens | The H-antigen, a precursor to the A and B blood group antigens, is formed by the addition of fucose to a terminal galactose residue by fucosyltransferases (FUT1, FUT2). | nih.gov |

| Immunity & Inflammation | Fucosylated structures on leukocytes are critical for their adhesion to blood vessel walls, a key step in the inflammatory response. Deficiencies lead to severe immune disorders. | nih.gov |

| Development | Fucosylated N-glycans on the zona pellucida are involved in sperm-egg binding during fertilization. Fucose is also important for neural development and motor neuron migration. | nih.gov |

| Cognitive Processes | Fucosylation in the hippocampus is linked to synaptic plasticity and long-term potentiation, which are cellular mechanisms underlying learning and memory. | nih.gov |

| Cancer | Changes in the levels of fucosylated proteins on cell surfaces are associated with cancer progression and metastasis and are used as diagnostic and prognostic markers. | nih.gov |

| Host-Microbiome Symbiosis | The activity of fucosyltransferases in the gut promotes a healthy microbial diversity. Some gut bacteria have evolved to harvest and utilize fucose from host glycans. | nih.gov |

Synergistic Approaches Combining Synthetic Chemistry and Biological Inquiry

Progress in glycoscience is often driven by a powerful synergy between synthetic chemistry and biological investigation. ethernet.edu.et The isolation of pure, structurally defined glycans from natural sources is frequently challenging due to low abundance and immense structural complexity. researchgate.net Chemical and enzymatic synthesis provides a solution by enabling access to significant quantities of pure compounds for detailed study. ethernet.edu.etnih.gov

The study of this compound exemplifies this synergistic approach.

Chemical Synthesis: Advanced organic synthesis strategies, such as those involving stereoselective construction and specific protecting groups, allow for the precise, unambiguous creation of this compound and its analogs. rsc.org This provides the pure material needed for the applications described above.

Enzymatic Synthesis: A promising alternative to chemical synthesis involves the use of genetically engineered enzymes called glycosynthases. nih.gov These are mutated glycosidases that can synthesize glycans but cannot hydrolyze them. nih.govrsc.org Developing a fucosynthase capable of producing this compound could offer a more environmentally friendly and efficient production route. nih.gov

Once synthesized, these molecules become the tools for biological inquiry. The results from biological assays—such as the identification of a new enzymatic inhibitor or the modulation of a cellular response—feed back to the chemists, guiding the design and synthesis of the next generation of molecules with improved potency, selectivity, or novel properties. This iterative cycle of design, synthesis, and testing is a powerful engine for discovery, and it will be central to unlocking the full potential of this compound in glycoscience research.

Table 2: Chemical Compound Information

| Compound Name | Other Names/Synonyms | Molecular Formula | Molecular Weight |

|---|

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-fucose |

Q & A

Q. How should researchers validate computational predictions of this compound’s glycosidase inhibition potential?

- Methodological Answer : Docking scores (AutoDock Vina) must correlate with in vitro enzyme inhibition assays (e.g., α-L-fucosidase activity measured via spectrophotometry). Competitive inhibition kinetics (Lineweaver-Burk plots) confirm mechanism. Cross-validate results with mutagenesis studies on catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.